H-Dap(Boc)-OtBu.HCl
Overview
Description
H-Dap(Boc)-OtBu.HCl: Nα-tert-Butoxycarbonyl-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride . This compound is widely used in peptide synthesis due to its protective groups, which help in the selective deprotection of amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nα-tert-Butoxycarbonyl-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride typically involves the protection of the amino groups of L-2,3-diaminopropionic acid . The process begins with the reaction of L-2,3-diaminopropionic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine . This reaction results in the formation of the Nα-tert-butoxycarbonyl and Nβ-tert-butoxycarbonyl protected derivative. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods: Industrial production of Nα-tert-Butoxycarbonyl-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the protective groups are selectively removed under acidic conditions.
Oxidation and Reduction Reactions: While the compound itself is stable, its derivatives can participate in oxidation and reduction reactions depending on the functional groups present.
Common Reagents and Conditions:
Deprotection: Common reagents for deprotection include and .
Coupling Reactions: Reagents such as and are used in peptide coupling reactions.
Major Products Formed:
Deprotected Amino Acids: Removal of the protective groups yields .
Peptide Chains: The compound is used in the synthesis of peptide chains where it acts as a building block.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides due to its protective groups that allow for selective deprotection.
Organic Synthesis: Acts as a building block in the synthesis of complex organic molecules.
Biology:
Protein Engineering: Used in the modification of proteins to study their structure and function.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and inhibitors.
Industry:
Mechanism of Action
The mechanism of action of Nα-tert-Butoxycarbonyl-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride involves the selective protection and deprotection of amino groups. The protective groups prevent unwanted reactions during peptide synthesis, allowing for the stepwise addition of amino acids. The compound targets the amino groups of amino acids and peptides, facilitating their controlled modification .
Comparison with Similar Compounds
- Nα-tert-Butoxycarbonyl-L-2,3-diaminopropionic acid
- Nα-Fmoc-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid
- Nα-tert-Butoxycarbonyl-Nβ-Fmoc-L-2,3-diaminopropionic acid
Uniqueness:
- Selective Protection: The dual protective groups in Nα-tert-Butoxycarbonyl-Nβ-tert-butoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride provide enhanced selectivity in peptide synthesis.
- Stability: The compound is stable under a variety of conditions, making it suitable for use in different synthetic applications .
Properties
IUPAC Name |
tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-11(2,3)17-9(15)8(13)7-14-10(16)18-12(4,5)6;/h8H,7,13H2,1-6H3,(H,14,16);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMATBBIKAKDDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OC(C)(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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